(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one
Description
The compound (Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one moiety. Key structural elements include:
- A 9-methyl substituent on the pyrido[1,2-a]pyrimidin-4-one ring.
- A (Z)-configured methylene bridge linking the pyrimidinone and thiazolidinone rings.
- A 3-isobutyl group and 2-thioxo modification on the thiazolidinone ring.
- A (1-hydroxybutan-2-yl)amino side chain at position 2 of the pyrido[1,2-a]pyrimidin-4-one system.
Properties
IUPAC Name |
(5Z)-5-[[2-(1-hydroxybutan-2-ylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2/c1-5-14(11-26)22-17-15(19(27)24-8-6-7-13(4)18(24)23-17)9-16-20(28)25(10-12(2)3)21(29)30-16/h6-9,12,14,22,26H,5,10-11H2,1-4H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFFNVSSDRWPII-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CO)NC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one is a thiazolidinone derivative that exhibits a range of biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Thiazolidinone Derivatives
Thiazolidinone derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The thiazolidin-4-one scaffold has been widely studied for its potential as an effective drug candidate due to its ability to interact with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including those similar to the compound . These compounds have demonstrated significant activity against various cancer cell lines by:
- Inhibition of Cell Proliferation: Thiazolidinones have been shown to inhibit proliferation in cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
- Targeting Enzymatic Pathways: Many thiazolidinone compounds act as enzyme inhibitors, affecting pathways critical for cancer cell survival. For instance, they may inhibit topoisomerases or other enzymes involved in DNA replication .
Table 1: Summary of Anticancer Activities of Thiazolidinone Derivatives
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | Apoptosis induction | |
| Compound B | Lung Cancer | Topoisomerase inhibition | |
| Compound C | Colon Cancer | Cell cycle arrest |
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, particularly through inhibition of acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Studies indicate that thiazolidinone derivatives can effectively inhibit AChE, enhancing neurotransmitter levels in synaptic clefts .
Table 2: AChE Inhibition Potency of Thiazolidinone Derivatives
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazolidinone derivatives. Modifications at specific positions on the thiazolidine ring can significantly influence their potency and selectivity.
Key Findings:
- Substituents on the pyrimidine ring enhance anticancer activity.
- Hydroxyalkyl groups improve solubility and bioavailability.
Table 3: SAR Analysis of Thiazolidinone Derivatives
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methyl group on pyrimidine | Increased anticancer activity | |
| Hydroxybutyl substitution | Improved AChE inhibition |
Case Study 1: Anticancer Activity Assessment
In a recent study, a series of thiazolidinone derivatives were evaluated for their anticancer properties against breast and lung cancer cell lines. The results indicated that compounds with specific substitutions exhibited IC50 values in the low micromolar range, demonstrating their potential as lead compounds for further development.
Case Study 2: Neuroprotective Efficacy
Another investigation focused on the neuroprotective effects of a related thiazolidinone derivative in a mouse model of Alzheimer's disease. The compound significantly improved cognitive function and reduced AChE activity compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Scientific Research Applications
Biological Activities
The diverse functional groups present in this compound enable it to interact with various biological targets, leading to several potential applications:
Antimicrobial Activity
Research indicates that compounds similar to (Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one exhibit promising antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
Anticancer Properties
Thiazolidinone derivatives, including this compound, have shown significant cytotoxic effects against various cancer cell lines. For instance, studies report IC50 values indicating potent activity against tumor cells, suggesting that this compound may serve as a lead structure for anticancer drug development .
Antidiabetic Potential
The compound's structure suggests it may act as a PPARγ agonist, which is critical for managing type 2 diabetes mellitus. Thiazolidinones are known to influence glucose metabolism and insulin sensitivity .
Case Studies and Research Findings
Several studies have explored the applications of thiazolidinone derivatives:
Synthesis Routes
Various synthetic routes can be employed to create this compound. These methods include:
- Condensation Reactions : Combining thiazolidinone derivatives with pyrimidine analogs.
- Functional Group Modifications : Altering substituents on the thiazolidinone core to enhance biological activity.
- Microwave-Assisted Synthesis : A modern technique that can improve yields and reduce reaction times .
Chemical Reactions Analysis
Nucleophilic Additions at the Methylene Group
The exocyclic methylene group (-CH=) adjacent to the pyrido[1,2-a]pyrimidin-4-one moiety is susceptible to nucleophilic attack due to conjugation with electron-withdrawing groups.
Example Reaction:
-
Michael Addition : Nucleophiles (e.g., amines, thiols) may add to the α,β-unsaturated ketone system, forming adducts at the β-position.
| Nucleophile | Conditions | Product |
|---|---|---|
| Ethylenediamine | Ethanol, reflux | Adduct with secondary amine linkage |
| Thiophenol | DMF, room temperature | Sulfur-substituted derivative |
Thioxo Group Reactivity
The 2-thioxo group (C=S) in the thiazolidinone ring can participate in oxidation or alkylation reactions.
Example Reactions:
-
Oxidation to Sulfoxide/Sulfone : Treatment with oxidizing agents (e.g., H₂O₂, mCPBA) converts C=S to C=O, sulfoxide (C-SO), or sulfone (C-SO₂).
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives.
| Reagent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C | Thiazolidin-4-one (C=O) |
| CH₃I, K₂CO₃ | Acetone, reflux | S-Methylthiazolidinone |
Amino Group Modifications
The 1-hydroxybutan-2-ylamino substituent (-NH-CH(CH₂OH)CH₂CH₃) can undergo acylation or reductive alkylation.
Example Reactions:
-
Acylation : Reacts with acetyl chloride to form an amide.
-
Reductive Amination : Condensation with aldehydes/ketones followed by reduction (e.g., NaBH₃CN).
| Reagent | Conditions | Product |
|---|---|---|
| Acetic anhydride | Pyridine, 0°C | N-Acetyl derivative |
| Formaldehyde, NaBH₃CN | Methanol, RT | N-Methylated analog |
Ring-Opening Reactions
The thiazolidinone ring may undergo hydrolysis under acidic or basic conditions.
Example Reaction:
-
Acidic Hydrolysis : Cleavage of the thiazolidinone ring to yield a thioamide and ketone.
| Conditions | Products |
|---|---|
| HCl (6M), reflux | 9-Methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde + 3-isobutyl-2-thioxothiazolidine-4-one |
Pyrido[1,2-a]pyrimidine Reactivity
The fused pyrido-pyrimidine system may engage in electrophilic substitution (e.g., nitration, halogenation) at electron-rich positions.
| Reagent | Position | Product |
|---|---|---|
| HNO₃/H₂SO₄ | C-6 | Nitro-substituted derivative |
| Br₂/FeBr₃ | C-8 | Bromo-substituted analog |
Condensation Reactions
The methylene group and carbonyl functionalities enable condensation with hydrazines or hydroxylamines to form heterocyclic derivatives.
| Reagent | Product |
|---|---|
| Hydrazine hydrate | Pyrazoline derivative |
| Hydroxylamine HCl | Isoxazoline analog |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparisons with analogs (Table 1).
Table 1: Structural and Functional Comparison of Key Analogs
*Estimated based on formula C24H26N4O3S2.
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity The 3-isobutyl group in the target compound likely enhances hydrophobic interactions with protein targets compared to smaller alkyl groups (e.g., ethyl in 372499-71-3) . The (1-hydroxybutan-2-yl)amino side chain may improve solubility relative to purely hydrophobic substituents (e.g., benzyl in 361996-23-8) .
Analogs like dendalone 3-hydroxybutyrate emphasize the critical role of stereochemistry (e.g., 3′R-configuration) in target binding, suggesting similar stereospecificity for the target compound .
Divergent Mechanisms of Action Unlike triterpenoid analogs (e.g., zygocaperoside), thiazolidinone derivatives typically inhibit kinases or redox enzymes rather than disrupting cellular membranes .
Q & A
Q. What synthetic methodologies are recommended for preparing (Z)-5-...thiazolidin-4-one?
- Methodological Answer : The compound can be synthesized via condensation reactions. A general approach involves refluxing a pyrido[1,2-a]pyrimidinone precursor with a thiazolidinone derivative in ethanol for 2–4 hours, followed by recrystallization (DMF:EtOH, 1:1) to isolate the product . Key steps include controlling the Z-configuration via stereoselective imine formation, confirmed by NOESY NMR. For example, analogous thiazolidinone syntheses achieved 48% yield using similar conditions, with FTIR confirming C=O (1702 cm⁻¹) and C=N (1610 cm⁻¹) stretches .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer : Employ a multi-spectral approach:
- 1H/13C NMR : Identify the Z-configuration via coupling constants (e.g., vinyl proton splitting at δ 7.2–7.8 ppm) and NOESY correlations between the pyrimidine and thiazolidinone moieties .
- FTIR : Monitor key bands like C=O (1700–1720 cm⁻¹), C=S (1250–1300 cm⁻¹), and N–H stretches (3279 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Q. What storage conditions ensure the compound’s stability?
- Methodological Answer : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent oxidation and photodegradation. Stability studies on analogous thioxothiazolidinones show <5% decomposition over 6 months under these conditions. Avoid aqueous buffers (pH >7), which may hydrolyze the thione group .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?
- Methodological Answer :
- Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .
- Structural Confirmation : Re-analyze disputed batches via XRD or 2D NMR to rule out impurities or stereoisomerism .
- Meta-Analysis : Compare data across studies using tools like Rosetta Resolver to identify trends (e.g., higher potency in low-serum media due to protein binding) .
Q. What strategies improve synthetic yield and purity for large-scale preparation?
- Methodological Answer : Optimize reaction parameters using a factorial design approach:
Q. Which computational methods elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Map interactions with target proteins (e.g., kinase binding pockets) using the Z-configuration as a docking constraint .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict bioactivity .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify critical residues for binding .
Q. How should in vivo pharmacokinetic studies be designed for this compound?
- Methodological Answer :
- Dosing : Administer orally (10 mg/kg) or intravenously (2 mg/kg) in rodent models, with plasma sampling at 0.5, 2, 6, 12, and 24 hours.
- Analytical Method : Quantify using UPLC-MS/MS (LOQ: 1 ng/mL) with deuterated internal standards .
- Metabolite ID : Perform HRMS/MS on bile and urine to detect phase I/II metabolites .
Q. What experimental approaches analyze stereochemical effects on bioactivity?
- Methodological Answer :
- Stereoisomer Synthesis : Prepare E/Z isomers via light-mediated isomerization and separate using chiral HPLC (Chiralpak IA column) .
- Biological Testing : Compare IC50 values of isomers in cell-based assays (e.g., anticancer activity in MCF-7 cells).
- Circular Dichroism (CD) : Correlate absolute configuration with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
